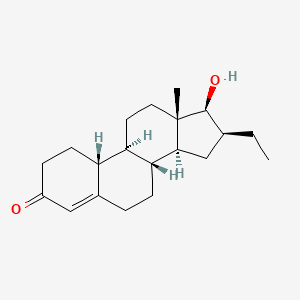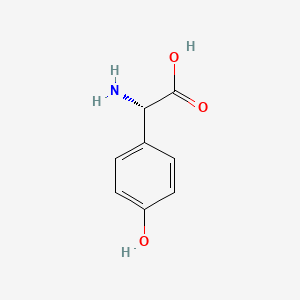
NCFP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonconventional Food Plants (NCFP) are a diverse group of plants that are not traditionally used in mainstream agriculture but have significant potential due to their nutritional and bioactive properties . These plants are gaining attention for their ability to provide essential nutrients and bioactive compounds that can benefit human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nonconventional Food Plants involves several steps, including the selection of seeds, cultivation, and harvesting . The seeds are often subjected to various treatments to enhance their bioactive properties. For example, hydroethanolic extraction is commonly used to obtain bioactive compounds from the seeds .
Industrial Production Methods: In the food industry, Nonconventional Food Plants are processed into flours and other products that can be used in baking and other food applications . The high granulometry and water absorption index of these flours require them to be complemented with other flours to achieve the desired baking properties .
Chemical Reactions Analysis
Types of Reactions: Nonconventional Food Plants undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the extraction and enhancement of bioactive compounds.
Common Reagents and Conditions: Common reagents used in the chemical reactions of Nonconventional Food Plants include hydroethanolic solutions, which are used for the extraction of bioactive compounds . The conditions for these reactions often involve controlled temperatures and pH levels to optimize the extraction process.
Major Products Formed: The major products formed from the chemical reactions of Nonconventional Food Plants include phenolic compounds, tocopherols, and fatty acids . These compounds have significant antioxidant, antimicrobial, and hepatoprotective properties .
Scientific Research Applications
Nonconventional Food Plants have a wide range of scientific research applications. In chemistry, they are studied for their unique bioactive compounds and their potential to replace conventional food sources . In biology and medicine, these plants are researched for their antioxidant, antimicrobial, and hepatoprotective properties . In the food industry, Nonconventional Food Plants are used to develop new products with enhanced nutritional and bioactive properties .
Mechanism of Action
The bioactive compounds in Nonconventional Food Plants exert their effects through various mechanisms. For example, phenolic compounds act as antioxidants by scavenging reactive oxygen species . Tocopherols have hepatoprotective effects by inhibiting lipid peroxidation . The antimicrobial properties of these plants are attributed to their ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Nonconventional Food Plants are unique due to their high content of bioactive compounds and their potential to replace conventional food sources . Similar compounds include conventional food plants such as wheat, rice, and corn, which are widely used in mainstream agriculture . Nonconventional Food Plants offer additional benefits due to their bioactive properties and their ability to grow in diverse environments .
Properties
Molecular Formula |
C21H13ClFN3O3 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[4-chloro-2-[(4-fluoro-1,3-dioxoisoindol-2-yl)methyl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H13ClFN3O3/c22-13-7-8-16(25-19(27)17-6-1-2-9-24-17)12(10-13)11-26-20(28)14-4-3-5-15(23)18(14)21(26)29/h1-10H,11H2,(H,25,27) |
InChI Key |
WBXKMHFMMCOTOK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)CN3C(=O)C4=C(C3=O)C(=CC=C4)F |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)CN3C(=O)C4=C(C3=O)C(=CC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCFP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















